molecular formula C26H24NNa2O10P B1683792 OXi8007 CAS No. 288847-41-6

OXi8007

Número de catálogo: B1683792
Número CAS: 288847-41-6
Peso molecular: 587.4 g/mol
Clave InChI: GQIZTUAJGVBAFG-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

OXi8007 es un profármaco de fosfato soluble en agua del compuesto basado en indol OXi8006. Es un agente de interrupción vascular diseñado para dirigirse y interrumpir los vasos sanguíneos que suministran tumores, lo que inhibe el crecimiento tumoral. Este compuesto ha mostrado un potencial significativo en estudios preclínicos por su capacidad para dirigirse selectivamente a la vasculatura tumoral sin afectar los vasos sanguíneos normales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

OXi8007 se sintetiza a partir de su compuesto madre, OXi8006. La síntesis implica la preparación de un andamiaje de 2-aril-3-aroil indol, que luego se convierte en el profármaco de fosfato. La ruta sintética normalmente incluye los siguientes pasos :

    Formación del Andamiaje de Indol: El andamiaje de indol se sintetiza a través de una serie de reacciones que involucran arilación y acilación.

    Fosforilación: El compuesto de indol se fosforila luego para formar el profármaco soluble en agua this compound.

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Análisis De Reacciones Químicas

Tipos de Reacciones

OXi8007 se somete a varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Aplicaciones Científicas De Investigación

Breast Cancer Models

In studies involving MDA-MB-231-luc breast cancer xenografts in mice, OXi8007 demonstrated potent antivascular activity. Dynamic bioluminescence imaging (BLI) revealed over 93% reduction in BLI signal within six hours post-treatment, indicating effective vascular shutdown . The prolonged effect was noted, with significant reductions persisting for up to 72 hours .

Kidney Tumors

Research utilizing multispectral optoacoustic tomography (MSOT) on orthotopic kidney tumors showed that this compound effectively reduced tumor oxygenation within four hours after treatment. This response was consistent across different tumor types (human and syngeneic models), confirming its broad applicability .

Prostate Cancer Models

In preliminary studies with prostate cancer models (PC-3), this compound exhibited pronounced interference with tumor vasculature as imaged by color Doppler ultrasound. The compound's cytotoxicity was also highlighted, with IC50 values indicating strong inhibition of tubulin assembly .

Case Studies and Research Findings

StudyTumor TypeMethodologyKey Findings
BreastBLI93% reduction in BLI signal at 6 hours; significant cytotoxicity observed.
BreastMRI & BLIProlonged vascular shutdown; hypoxia induced across tumor regions.
KidneyMSOTAcute reduction in oxygenation; no significant effect on normal tissues.
ProstateUltrasoundDemonstrated pronounced interference with tumor vasculature; strong cytotoxicity against cancer cell lines.

Clinical Implications

The findings from various studies underscore the potential of this compound as a therapeutic agent in oncology. Its ability to induce rapid vascular disruption can enhance the effectiveness of concurrent therapies, such as chemotherapy or radiation, by depriving tumors of necessary blood supply and nutrients.

Mecanismo De Acción

OXi8007 ejerce sus efectos a través de un doble mecanismo de acción:

Comparación Con Compuestos Similares

OXi8007 es similar a otros agentes de interrupción vascular como la combretastatina A-4 y la colchicina. tiene propiedades únicas que lo hacen distinto:

Lista de Compuestos Similares

Actividad Biológica

OXi8007, a phosphate prodrug of the indole-based compound OXi8006, has garnered attention for its biological activity, particularly as a vascular disrupting agent (VDA) in cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.

The primary mechanism by which this compound exerts its biological effects is through disruption of the microtubule network in endothelial cells. This disruption leads to significant cytoskeletal reorganization and affects cell adhesion properties. Key findings include:

  • Microtubule Disruption : this compound induces a rapid loss of microtubules in human umbilical vein endothelial cells (HUVECs), leading to cell rounding and detachment. This is associated with increased phosphorylation of focal adhesion kinase (FAK) and non-muscle myosin light chain, indicating a role for the RhoA kinase pathway in mediating these effects .
  • Cell Cycle Arrest : Treatment with this compound results in G2/M phase cell cycle arrest, contributing to its cytotoxic effects on rapidly proliferating endothelial cells .

Efficacy in Preclinical Models

Several studies have evaluated the efficacy of this compound in various cancer models, demonstrating its potential as a therapeutic agent:

  • Breast Cancer Xenografts : In an MDA-MB-231-luc breast cancer xenograft model, this compound showed potent dose-dependent antivascular activity. Bioluminescence imaging revealed over 90% reduction in vascular signal within 6 hours post-treatment, indicating effective vascular shutdown .
  • Prostate Cancer Models : Preliminary studies using color Doppler ultrasound indicated that this compound effectively interferes with tumor vasculature in orthotopic PC-3 prostate tumor models .
  • Tumor Growth Delay : In repeated dosing studies, this compound administration resulted in significant tumor growth delays without improving overall survival rates, suggesting that while it effectively disrupts vasculature, additional treatments may be necessary for complete tumor control .

Case Studies and Research Findings

A summary of key research findings related to this compound's biological activity is presented in the table below:

StudyModelFindings
MDA-MB-231-luc Breast Cancer Xenograft>90% vascular signal loss at 6 hours post-treatment; G2/M arrest observed.
PC-3 Prostate TumorIndicated VDA characteristics via Doppler ultrasound; cytotoxicity against various cancer cell lines (GI50 = 36 nM).
RENCA Kidney TumorsSignificant growth delay; extensive necrosis observed post-treatment.
Various Tumor ModelsDemonstrated acute effects on endothelial permeability and cytoskeletal disaggregation.

Propiedades

Número CAS

288847-41-6

Fórmula molecular

C26H24NNa2O10P

Peso molecular

587.4 g/mol

Nombre IUPAC

disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate

InChI

InChI=1S/C26H26NO10P.2Na/c1-32-16-7-8-17-18(13-16)27-24(14-6-9-19(33-2)20(10-14)37-38(29,30)31)23(17)25(28)15-11-21(34-3)26(36-5)22(12-15)35-4;;/h6-13,27H,1-5H3,(H2,29,30,31);;/q;2*+1/p-2

Clave InChI

GQIZTUAJGVBAFG-UHFFFAOYSA-L

SMILES

COC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+]

SMILES canónico

COC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly.

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

OXi8007;  OXi-8007;  OXi 8007.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
OXi8007
Reactant of Route 2
Reactant of Route 2
OXi8007
Reactant of Route 3
Reactant of Route 3
OXi8007
Reactant of Route 4
OXi8007
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
OXi8007
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
OXi8007

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.